L2H2-6OTD intermediate-2

Description

Structure

3D Structure

Properties

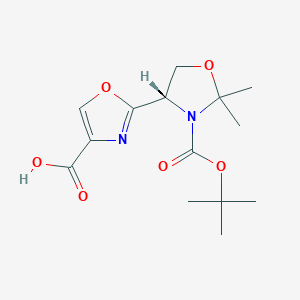

Molecular Formula |

C14H20N2O6 |

|---|---|

Molecular Weight |

312.32 g/mol |

IUPAC Name |

2-[(4S)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidin-4-yl]-1,3-oxazole-4-carboxylic acid |

InChI |

InChI=1S/C14H20N2O6/c1-13(2,3)22-12(19)16-9(7-21-14(16,4)5)10-15-8(6-20-10)11(17)18/h6,9H,7H2,1-5H3,(H,17,18)/t9-/m0/s1 |

InChI Key |

ROGULVVSLYGJPQ-VIFPVBQESA-N |

Isomeric SMILES |

CC1(N([C@@H](CO1)C2=NC(=CO2)C(=O)O)C(=O)OC(C)(C)C)C |

Canonical SMILES |

CC1(N(C(CO1)C2=NC(=CO2)C(=O)O)C(=O)OC(C)(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to L2H2-6OTD: A G-Quadruplex Stabilizing Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

L2H2-6OTD is a synthetic macrocyclic hexaoxazole derivative of telomestatin, recognized for its potent activity as a G-quadruplex (G4) ligand. By selectively binding to and stabilizing G4 structures within telomeric DNA, L2H2-6OTD effectively inhibits the activity of telomerase, an enzyme crucial for telomere maintenance in the majority of cancer cells. This targeted mechanism of action has positioned L2H2-6OTD as a compound of significant interest in the development of novel anticancer therapeutics. This guide provides a comprehensive overview of the fundamental properties of L2H2-6OTD, detailed experimental protocols for its characterization, and a visualization of its mechanism of action.

Core Properties of L2H2-6OTD

L2H2-6OTD is a complex heterocyclic molecule. While extensive physicochemical data is not broadly available in public literature, key identifiers and properties have been reported.

| Property | Value | Reference |

| Chemical Formula | C30H30N10O8 | [1][2] |

| Molecular Weight | 658.62 g/mol | [2] |

| CAS Number | 1016263-75-4 | [1][2] |

| Solubility | Soluble in H2O (≥ 100 mg/mL) | [3] |

| Storage | Store at -20°C | [1][4] |

Biological and Pharmacological Data

The primary biological function of L2H2-6OTD is the inhibition of telomerase through the stabilization of G-quadruplex DNA. This activity has been quantified in various studies.

| Parameter | Value | Assay | Cell Line | Reference |

| Telomerase Inhibition (IC50) | 15 nM | TRAP Assay | PC3 | [1][4][5][6] |

| G4 Stabilization (ΔTm) | +16 °C | CD Melting | - | [7] |

Synthesis Overview

The synthesis of L2H2-6OTD and its derivatives, such as the L2H2-6OTD-dimer, is a multi-step process involving the coupling of precursor molecules. While the specific details for "L2H2-6OTD intermediate-2" are not publicly available, the general synthetic scheme for a related dimer provides insight into the complexity of the process.

Signaling Pathway and Mechanism of Action

L2H2-6OTD exerts its biological effect by targeting the telomeres at the ends of chromosomes. The G-rich overhang of telomeric DNA can fold into a G-quadruplex structure. L2H2-6OTD binds to and stabilizes this conformation, which in turn inhibits the telomerase enzyme from elongating the telomeres. This leads to progressive telomere shortening with each cell division, ultimately triggering cellular senescence or apoptosis in cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of L2H2-6OTD with G-quadruplex DNA and its effect on telomerase activity.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to study the binding of L2H2-6OTD to G-quadruplex DNA. The principle is that DNA bound to a ligand will migrate more slowly through a gel than unbound DNA.

Materials:

-

Fluorescently labeled G-quadruplex-forming oligonucleotide (e.g., telo24: (TTAGGG)4)

-

Unlabeled competitor DNA

-

Binding buffer (e.g., Tris-HCl, KCl, MgCl2)

-

L2H2-6OTD stock solution

-

Native polyacrylamide gel (e.g., 12%)

-

TBE buffer

-

Fluorescence gel imager

Protocol:

-

Prepare binding reactions by mixing the fluorescently labeled oligonucleotide, binding buffer, and varying concentrations of L2H2-6OTD.

-

For competition assays, add an excess of unlabeled G-quadruplex DNA.

-

Incubate the reactions at room temperature to allow binding to reach equilibrium.

-

Load the samples onto a native polyacrylamide gel.

-

Run the gel in TBE buffer at a constant voltage until the dye front nears the bottom.

-

Visualize the gel using a fluorescence imager. A shift in the mobility of the labeled DNA indicates binding of L2H2-6OTD.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the conformational changes in DNA upon ligand binding and to assess the thermal stability of the G-quadruplex-ligand complex.

Materials:

-

G-quadruplex-forming oligonucleotide

-

CD buffer (e.g., potassium phosphate, KCl)

-

L2H2-6OTD stock solution

-

CD spectrometer with a temperature controller

-

Quartz cuvette

Protocol for Titration:

-

Prepare a solution of the oligonucleotide in CD buffer in a quartz cuvette.

-

Record the CD spectrum of the DNA alone.

-

Add increasing aliquots of the L2H2-6OTD stock solution to the cuvette.

-

Record the CD spectrum after each addition and incubation.

-

Changes in the CD spectrum indicate conformational changes in the DNA upon binding.

Protocol for Melting Assay:

-

Prepare a sample of the oligonucleotide with a saturating concentration of L2H2-6OTD in CD buffer.

-

Monitor the CD signal at a wavelength characteristic of the G-quadruplex structure (e.g., 295 nm) as the temperature is increased from a low to a high temperature (e.g., 20°C to 95°C).

-

The melting temperature (Tm) is the temperature at which 50% of the G-quadruplex is unfolded. An increase in Tm in the presence of L2H2-6OTD indicates stabilization of the structure.

Telomerase Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive method to measure telomerase activity and its inhibition by compounds like L2H2-6OTD.

Materials:

-

Cell lysate containing active telomerase

-

TRAP buffer

-

dNTPs

-

TS primer (telomerase substrate)

-

ACX primer (reverse primer)

-

Taq polymerase

-

L2H2-6OTD stock solution

-

PCR thermocycler

-

Polyacrylamide gel and electrophoresis equipment

-

Gel staining dye or fluorescently labeled primer and imager

Protocol:

-

Prepare cell lysates from a telomerase-positive cell line.

-

Set up the TRAP reaction by mixing the cell lysate, TRAP buffer, dNTPs, TS primer, and varying concentrations of L2H2-6OTD.

-

Incubate at room temperature to allow telomerase to extend the TS primer.

-

Add the ACX primer and Taq polymerase.

-

Perform PCR to amplify the telomerase extension products.

-

Resolve the PCR products on a polyacrylamide gel.

-

Stain the gel or visualize if using a fluorescent primer. The intensity of the characteristic DNA ladder is proportional to the telomerase activity. A decrease in ladder intensity with increasing L2H2-6OTD concentration indicates inhibition.

Experimental Workflow Overview

The evaluation of a potential G-quadruplex ligand like L2H2-6OTD typically follows a standardized workflow to characterize its binding, specificity, and cellular activity.

Conclusion

L2H2-6OTD is a potent and specific G-quadruplex stabilizing agent with significant telomerase inhibitory activity. Its mechanism of action, targeting a unique DNA secondary structure that is implicated in cancer cell immortality, makes it a valuable tool for cancer research and a promising scaffold for the development of novel therapeutics. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of L2H2-6OTD and other molecules in this class. Further research, particularly focusing on in vivo efficacy and safety, is warranted to fully elucidate its therapeutic potential.

References

- 1. L2H2-6OTD - Immunomart [immunomart.com]

- 2. apexbt.com [apexbt.com]

- 3. file.glpbio.com [file.glpbio.com]

- 4. L2H2-6OTD intermediate-3_TargetMol [targetmol.com]

- 5. Evaluation of the Interaction between Long Telomeric DNA and Macrocyclic Hexaoxazole (6OTD) Dimer of a G-quadruplex Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 6. L2H2-6OTD|CAS 1016263-75-4|DC Chemicals [dcchemicals.com]

- 7. In vitro assays predictive of telomerase inhibitory effect of G-quadruplex ligands in cell nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]

Core Structure of L2H2-6OTD Dimer Precursors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular architecture and synthesis of key intermediates in the preparation of the G-quadruplex ligand, L2H2-6OTD dimer. The information presented is collated from peer-reviewed scientific literature, offering insights for researchers in medicinal chemistry and drug development.

I. Introduction to L2H2-6OTD and its Dimeric Form

L2H2-6OTD is a macrocyclic hexaoxazole derivative that has garnered significant interest for its ability to interact with and stabilize G-quadruplex structures in DNA.[1][2][3][4] These structures are implicated in critical cellular processes, including the regulation of gene expression and the maintenance of telomere integrity. The dimeric form, L2H2-6OTD-dimer (referred to as compound 3 in several studies), has demonstrated enhanced stabilization of long telomeric DNA and potent telomerase inhibitory activity, making it a promising candidate for anticancer drug development.[1][5][6] Understanding the structure of the intermediates in its synthesis is crucial for the optimization of its production and the development of new analogs.

II. The Synthetic Pathway to L2H2-6OTD-dimer

The synthesis of the L2H2-6OTD-dimer involves a multi-step process, as outlined in various research articles. While a specific "intermediate-2" is not explicitly named in the literature, the synthetic schemes consistently number the intermediate compounds. This guide will focus on the structures of these numbered intermediates leading to the final dimeric product. The synthesis described starts from a protected diamine precursor.[1][7]

Below is a diagram illustrating the logical progression of the synthesis of the L2H2-6OTD-dimer, highlighting the key intermediate stages.

Caption: Synthetic pathway of L2H2-6OTD-dimer.

III. Structural Elucidation of Key Intermediates

The synthesis of the L2H2-6OTD-dimer (compound 3 ) proceeds through several well-defined intermediates. The structures of these precursors are detailed below.

-

Intermediate 5: The Ns-Protected Monomer Following the selective deprotection of the Cbz group from a diamine precursor (compound 4 ), the resulting amine is protected with a 2-nitrobenzenesulfonyl (Ns) group to yield intermediate 5 .[1][7] This step is crucial for directing the subsequent dimerization reaction.

-

Intermediate 6: The Linked Dimer Two molecules of the Ns-protected intermediate 5 are linked together using 1,2-bis(2-iodoethoxy)ethane in the presence of potassium carbonate.[1] This reaction forms the core dimeric structure of intermediate 6 .

-

Intermediate 7: The Boc-Protected Dimer The two Ns groups in intermediate 6 are then converted to Boc (tert-butyloxycarbonyl) groups. This is achieved through treatment with thiophenol followed by the addition of (Boc)2O, resulting in intermediate 7 .[1] This change in protecting groups is a key step towards the final deprotection to yield the active dimer.

The final step in the synthesis is the deprotection of all four Boc groups from intermediate 7 using trifluoroacetic acid (TFA) to produce the L2H2-6OTD-dimer (3 ).[1]

IV. Experimental Protocols

The following experimental methodologies are based on the synthesis of the L2H2-6OTD-dimer as described in the scientific literature.[1]

Synthesis of Ns-Protected Intermediate (5): The Cbz group of the diamine precursor (4 ) is selectively deprotected using hydrogen in the presence of a Pd(OH)2 catalyst. The resulting amine is then protected with a 2-nitrobenzenesulfonyl (Ns) group to yield compound 5 .[1]

Synthesis of Linked Dimer Intermediate (6): The Ns-protected diamine 5 is reacted with 1,2-bis(2-iodoethoxy)ethane in the presence of potassium carbonate to afford the dimer 6 .[1]

Synthesis of Boc-Protected Intermediate (7): Intermediate 6 is treated with thiophenol to remove the Ns groups, followed by protection with di-tert-butyl dicarbonate ((Boc)2O) to give the tetra-Boc protected dimer 7 .[1]

Synthesis of L2H2-6OTD-dimer (3): The four Boc protecting groups on intermediate 7 are removed by treatment with trifluoroacetic acid (TFA) to yield the final product, L2H2-6OTD-dimer (3 ).[1]

V. Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the synthesis of the L2H2-6OTD-dimer.

| Reaction Step | Product | Yield (%) | Reference |

| Ns-protection of deprotected diamine 4 | Intermediate 5 | 69 | [1] |

| Dimerization of Intermediate 5 | Intermediate 6 | 53 | [1] |

| Conversion of Ns to Boc groups (from Intermediate 6) | Intermediate 7 | 71 (2 steps) | [1] |

| Deprotection of Boc groups from Intermediate 7 | L2H2-6OTD-dimer (3) | 99 | [1] |

VI. Biological Activity and Interaction

The L2H2-6OTD-dimer (3 ) has been shown to interact with long telomeric DNA, inducing an anti-parallel G-quadruplex structure.[1][5][6] This interaction leads to a more efficient stabilization of long telomeric DNA compared to its monomeric counterpart, L2H2-6OTD (2 ).[1] Notably, the dimer exhibits potent telomerase inhibitory activity, with a reported IC50 value of 7.5 nM.[1][6]

The interaction of G-quadruplex ligands with telomeric DNA is a critical area of research in the development of novel anticancer therapeutics. The workflow for evaluating such interactions often involves a series of biophysical and biochemical assays.

Caption: Workflow for evaluating ligand-DNA interaction.

VII. Conclusion

The synthesis of the L2H2-6OTD-dimer involves a series of well-characterized intermediates. Understanding the structure and synthesis of these precursors is fundamental for the advancement of G-quadruplex ligands as therapeutic agents. The potent biological activity of the L2H2-6OTD-dimer underscores the importance of continued research in this area.

References

- 1. Evaluation of the Interaction between Long Telomeric DNA and Macrocyclic Hexaoxazole (6OTD) Dimer of a G-quadruplex Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of the Interaction between Long Telomeric DNA and Macrocyclic Hexaoxazole (6OTD) Dimer of a G-quadruplex Lig… [ouci.dntb.gov.ua]

- 6. Evaluation of the interaction between long telomeric DNA and macrocyclic hexaoxazole (6OTD) dimer of a G-quadruplex ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

L2H2-6OTD Intermediate-2: A Technical Guide to a Potent G-Quadruplex Ligand

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

G-quadruplexes (G4s) are non-canonical secondary structures of nucleic acids that are implicated in a range of critical cellular processes, including telomere maintenance and oncogene expression. Their prevalence in cancer cells and their distinct structure compared to duplex DNA make them an attractive target for therapeutic intervention. L2H2-6OTD and its derivatives have emerged as a promising class of G-quadruplex stabilizing ligands. This technical guide provides a comprehensive overview of L2H2-6OTD, focusing on its role as a G-quadruplex ligand. While specific data for a compound named "L2H2-6OTD intermediate-2" is not available in the public domain, this document will focus on the well-characterized parent compound, L2H2-6OTD, and its closely related dimer, which are potent G-quadruplex binders. This guide details their interaction with G-quadruplex DNA, summarizes key quantitative data, provides methodologies for relevant experimental protocols, and illustrates the putative signaling pathways affected by their activity.

Introduction to L2H2-6OTD as a G-Quadruplex Ligand

L2H2-6OTD is a macrocyclic hexaoxazole compound that has demonstrated a strong affinity and selectivity for G-quadruplex structures, particularly those found in human telomeres. Its planar aromatic core allows for efficient π-π stacking interactions with the G-quartets, the hallmark of the G-quadruplex structure. This binding stabilizes the G4 conformation, thereby interfering with the cellular machinery that interacts with these sequences. For instance, stabilization of telomeric G-quadruplexes can inhibit the activity of telomerase, an enzyme crucial for telomere elongation and immortalization of cancer cells.

The chemical structure of L2H2-6OTD features side chains that can be modified to enhance its binding affinity and selectivity. A notable derivative is the L2H2-6OTD dimer, which has shown even greater potency in G-quadruplex stabilization and telomerase inhibition compared to the monomeric form.

Quantitative Data on L2H2-6OTD and its Dimer

The following tables summarize the key quantitative data for L2H2-6OTD and its dimer, providing a comparative view of their efficacy as G-quadruplex ligands.

Table 1: Telomerase Inhibition by L2H2-6OTD and its Dimer

| Compound | Assay | Target | IC50 (nM) | Reference |

| L2H2-6OTD (monomer) | TRAP Assay | Telomerase | 15 | [1] |

| L2H2-6OTD-dimer | TRAP Assay | Telomerase | 7.5 | [1] |

Table 2: G-Quadruplex Stabilization by L2H2-6OTD

| Compound | Assay | G4 DNA | Cation | ΔTm (°C) | Reference |

| L2H2-6OTD (monomer) | FRET Melting Assay | Flu-telo21 | K+ | ~25-30 | [2] |

Note: ΔTm represents the increase in the melting temperature of the G-quadruplex DNA upon binding of the ligand, indicating stabilization.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of L2H2-6OTD with G-quadruplexes.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to study the conformation of G-quadruplexes and the changes induced by ligand binding. L2H2-6OTD has been shown to induce an anti-parallel topology in telomeric G-quadruplex DNA.

Protocol for CD Spectroscopy:

-

Sample Preparation:

-

Prepare a stock solution of the G-quadruplex-forming oligonucleotide (e.g., human telomeric sequence) in a suitable buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.5).

-

Anneal the oligonucleotide by heating to 95°C for 5 minutes, followed by slow cooling to room temperature to ensure proper folding into the G-quadruplex structure.

-

Prepare a stock solution of L2H2-6OTD in a compatible solvent (e.g., DMSO).

-

-

CD Measurement:

-

Perform CD measurements on a spectropolarimeter equipped with a temperature controller.

-

Record the CD spectra from 220 nm to 320 nm at a constant temperature (e.g., 25°C).

-

For titration experiments, add increasing concentrations of the L2H2-6OTD stock solution to the G-quadruplex sample and record the spectrum after each addition.

-

The characteristic CD spectrum for an anti-parallel G-quadruplex shows a positive peak around 295 nm and a negative peak around 260 nm.

-

Fluorescence Resonance Energy Transfer (FRET) Melting Assay

FRET melting assays are used to determine the thermal stability of G-quadruplexes and the stabilizing effect of ligands.

Protocol for FRET Melting Assay:

-

Sample Preparation:

-

Use a G-quadruplex-forming oligonucleotide dually labeled with a FRET pair, such as FAM (fluorescein) as the donor and TAMRA (tetramethylrhodamine) as the acceptor (e.g., Flu-telo21).

-

Prepare the labeled oligonucleotide in a buffer containing a cation that supports G-quadruplex formation (e.g., K+).

-

Prepare solutions of the oligonucleotide alone and with the L2H2-6OTD ligand at a desired concentration.

-

-

FRET Measurement:

-

Use a real-time PCR machine or a dedicated thermal cycler with fluorescence detection capabilities.

-

Excite the donor fluorophore (FAM) and measure the emission of both the donor and acceptor (TAMRA).

-

Increase the temperature gradually from room temperature to 95°C, recording the fluorescence at each temperature increment.

-

The melting temperature (Tm) is the temperature at which 50% of the G-quadruplexes are unfolded, resulting in a significant change in the FRET signal.

-

The change in melting temperature (ΔTm) is calculated as the difference between the Tm with and without the ligand.

-

Telomeric Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive method to measure telomerase activity and its inhibition by compounds like L2H2-6OTD.

Protocol for TRAP Assay:

-

Cell Lysate Preparation:

-

Prepare cell extracts from a telomerase-positive cell line (e.g., a cancer cell line).

-

Lyse the cells in a suitable buffer to release the telomerase enzyme.

-

-

Telomerase Reaction:

-

Set up a reaction mixture containing the cell lysate, a telomerase substrate primer, dNTPs, and the L2H2-6OTD inhibitor at various concentrations.

-

Incubate the reaction at 30°C to allow telomerase to add telomeric repeats to the substrate primer.

-

-

PCR Amplification:

-

Amplify the telomerase extension products by PCR using a forward and a reverse primer.

-

Include an internal control in the PCR reaction for normalization.

-

-

Detection:

-

Analyze the PCR products by gel electrophoresis. The intensity of the characteristic DNA ladder is proportional to the telomerase activity.

-

Quantify the band intensities to determine the IC50 value of the inhibitor.

-

Signaling Pathways and Cellular Effects

Stabilization of telomeric G-quadruplexes by L2H2-6OTD is hypothesized to trigger a cascade of cellular events, ultimately leading to cell cycle arrest and apoptosis in cancer cells. While the precise signaling pathway for L2H2-6OTD is still under investigation, the known consequences of telomeric G-quadruplex stabilization by similar ligands provide a putative model.

Putative Signaling Pathway

The stabilization of telomeric G-quadruplexes by L2H2-6OTD can lead to telomere dysfunction. This is perceived by the cell as DNA damage, initiating a DNA damage response (DDR). The primary signaling kinases involved in this response are Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR).

Caption: Putative signaling pathway initiated by L2H2-6OTD.

Experimental Workflow for Cellular Assays

Investigating the cellular effects of L2H2-6OTD involves a series of experiments to confirm the proposed mechanism of action.

Caption: Workflow for cellular characterization of L2H2-6OTD.

Conclusion and Future Directions

L2H2-6OTD and its derivatives represent a potent class of G-quadruplex stabilizing ligands with significant potential as anti-cancer agents. Their ability to selectively target and stabilize G-quadruplex structures, leading to telomerase inhibition and the induction of a DNA damage response, underscores their therapeutic promise. The quantitative data presented in this guide highlight the efficacy of these compounds in biochemical and cellular assays.

Future research should focus on elucidating the precise molecular interactions of L2H2-6OTD with various G-quadruplex topologies to improve selectivity. Furthermore, a detailed investigation into the specific signaling pathways activated by L2H2-6OTD in different cancer cell types is crucial for understanding its mechanism of action and for the rational design of combination therapies. The development of more potent and selective analogs, guided by the structure-activity relationships of compounds like L2H2-6OTD, will continue to be a key area of focus in the field of G-quadruplex-targeted drug discovery.

References

An In-depth Technical Guide on the Synthesis of a Telomestatin Derivative L2H2-6OTD Dimer, Including Key Intermediates

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the synthesis of a dimeric derivative of L2H2-6OTD, a potent telomerase inhibitor derived from telomestatin. While the specific nomenclature "L2H2-6OTD intermediate-2" was not identified in the reviewed literature, this document outlines the multi-step synthesis of a biologically active L2H2-6OTD dimer, detailing the key intermediates and their transformations. The information presented is collated from published scientific literature and is intended to support research and development in the field of anticancer therapeutics.

L2H2-6OTD and its derivatives are of significant interest due to their ability to stabilize G-quadruplex structures in telomeric DNA.[1] Telomerase, an enzyme crucial for telomere maintenance and overexpressed in the majority of cancer cells, is inhibited by the formation of these G-quadruplex structures, leading to cellular senescence and apoptosis.[2] Consequently, molecules like L2H2-6OTD that promote and stabilize these structures are promising candidates for cancer therapy.[3]

Quantitative Data Summary

The following table summarizes the quantitative data, specifically the yields for each step in the synthesis of the L2H2-6OTD-dimer (3).

| Step | Product | Starting Material | Yield (%) |

| 1 | Intermediate 5 | Diamine 4 | 69 (2 steps) |

| 2 | Intermediate 6 | Diamine 5 | 53 |

| 3 | Intermediate 7 | Dimer 6 | 71 (2 steps) |

| 4 | L2H2-6OTD-dimer (3) | Intermediate 7 | 99 |

Experimental Protocols

The synthesis of the L2H2-6OTD-dimer (3) involves a series of chemical transformations, including deprotection, protection, and coupling reactions.[2][4] The detailed experimental protocols for each key step are provided below.

Step 1: Synthesis of Intermediate 5 The initial step involves the selective deprotection of the Cbz group from diamine 4, followed by the protection of the resulting amine with a 2-nitrobenzenesulfonyl (Ns) group.[2][4]

-

Deprotection of Diamine 4: The Cbz group in diamine 4 is selectively deprotected using hydrogen in the presence of a Palladium(II) hydroxide on carbon (Pd(OH)₂/C) catalyst. The reaction is typically carried out in a solvent mixture of methanol and tetrahydrofuran (MeOH:THF, 1:1) at room temperature for 5 hours.[2][4]

-

Protection to form Intermediate 5: The resulting amine is then protected with a 2-nitrobenzenesulfonyl (Ns) group. This is achieved by reacting the amine with 2-nitrobenzenesulfonyl chloride (NsCl) and triethylamine (Et₃N) in a solvent mixture of dichloromethane and methanol (CH₂Cl₂:MeOH, 9:1). The reaction is initiated at -78 °C and allowed to warm to room temperature over 16 hours. This two-step process from diamine 4 yields intermediate 5 in 69% yield.[2][4]

Step 2: Synthesis of Dimer Intermediate 6 Intermediate 5 is then dimerized using a linker.

-

Dimerization: The diamine 5 is linked with 1,2-bis(2-iodoethoxy)ethane in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF). The reaction proceeds at room temperature for 23 hours to give the dimer 6 in 53% yield.[2][4]

Step 3: Synthesis of Intermediate 7 The protecting groups on the dimer are then exchanged.

-

Ns to Boc Conversion: The two Ns groups in dimer 6 are converted to Boc groups. This is a two-step process starting with the treatment of 6 with thiophenol (PhSH) and potassium carbonate (K₂CO₃) in DMF at room temperature for 1.5 hours. This is followed by the addition of di-tert-butyl dicarbonate ((Boc)₂O) at room temperature for 12 hours. This process yields intermediate 7 in 71% yield over the two steps.[2][4]

Step 4: Synthesis of L2H2-6OTD-dimer (3) The final step is the deprotection of all Boc groups to yield the final product.

-

Final Deprotection: All four Boc groups in intermediate 7 are deprotected using trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂). The reaction is carried out at room temperature for 3 hours, resulting in the L2H2-6OTD-dimer (3) in 99% yield.[2][4]

Mandatory Visualizations

Synthesis Workflow of L2H2-6OTD-dimer (3)

References

The Core Interaction: A Technical Guide to L2H2-6OTD and its Engagement with Telomeric DNA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the interaction between the macrocyclic hexaoxazole, L2H2-6OTD, and human telomeric DNA. L2H2-6OTD has emerged as a potent stabilizer of G-quadruplex (G4) structures within telomeres, leading to the inhibition of telomerase and marking it as a compound of significant interest in the development of novel anti-cancer therapeutics. This document details the quantitative aspects of this interaction, provides comprehensive experimental protocols for its study, and visualizes the underlying molecular pathways.

Quantitative Analysis of L2H2-6OTD Interaction with Telomeric G-Quadruplex DNA

The binding affinity and stabilizing effect of L2H2-6OTD and its dimeric form with telomeric G-quadruplex DNA have been quantified through various biophysical and biochemical assays. The following tables summarize the key quantitative data.

| Ligand | Target DNA | Method | Parameter | Value | Reference |

| L2H2-6OTD (monomer) | Human Telomeric G-Quadruplex | smDA | Dissociation Constant (Kd) | 22 ± 3 nM | |

| L2H2-6OTD (dimer) | Human Telomeric G-Quadruplex | smDA | Dissociation Constant (Kd) | 20 ± 3 nM | |

| L2H2-6OTD (monomer) | Telomeric DNA | TRAP Assay | Telomerase Inhibition (IC50) | 15 nM | [1] |

| L2H2-6OTD (dimer) | Telomeric DNA | TRAP Assay | Telomerase Inhibition (IC50) | 7.5 nM | [1][2] |

smDA: single-molecule displacement assay; TRAP: Telomerase Repeat Amplification Protocol

| Ligand | Telomeric DNA Length | Method | Parameter | Value (°C) | Reference |

| L2H2-6OTD (monomer) | telo24 | CD Melting | Melting Temperature (Tm) | >85 | |

| L2H2-6OTD (dimer) | telo24 | CD Melting | Melting Temperature (Tm) | 73 | [1] |

| L2H2-6OTD (dimer) | telo48 | CD Melting | Melting Temperature (Tm) | 74 | [1] |

| L2H2-6OTD (dimer) | telo72 | CD Melting | Melting Temperature (Tm) | 70 | [1] |

| L2H2-6OTD (dimer) | telo96 | CD Melting | Melting Temperature (Tm) | 69 | [1] |

| L2H2-6OTD | Human Telomeric G-Quadruplex | FRET-melting | Change in Melting Temp. (ΔTm) | 16 |

CD: Circular Dichroism; FRET: Förster Resonance Energy Transfer; teloN: telomeric DNA with N bases

Signaling Pathway of Telomerase Inhibition by L2H2-6OTD

L2H2-6OTD's primary mechanism of action involves the stabilization of the G-quadruplex structure in the G-rich single-stranded 3' overhang of telomeres. This stabilization prevents the telomerase enzyme from binding to and extending the telomere, leading to cell cycle arrest and apoptosis in cancer cells.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the interaction of L2H2-6OTD with telomeric DNA are provided below.

Electrophoresis Mobility Shift Assay (EMSA)

EMSA is utilized to qualitatively assess the binding of L2H2-6OTD to telomeric DNA by observing the change in the electrophoretic mobility of the DNA upon ligand binding.

Protocol Details:

-

DNA Preparation: The telomeric oligonucleotide (e.g., telo24: 5'-TTAGGG TTAGGG TTAGGG TTAGGG-3') is typically dissolved in a buffer containing a cation that promotes G-quadruplex formation, such as 10 mM Tris-HCl (pH 7.5) with 100 mM KCl. The DNA is annealed by heating to 95°C for 5 minutes followed by slow cooling to room temperature.

-

Binding Reaction: The annealed DNA (final concentration typically in the low micromolar range) is incubated with varying concentrations of L2H2-6OTD in the binding buffer for a defined period (e.g., 30 minutes at room temperature) to allow for equilibrium to be reached.

-

Electrophoresis: The samples are loaded onto a native polyacrylamide gel (e.g., 15-20%). Electrophoresis is carried out in a cold room or at 4°C to minimize thermal denaturation of the complexes. The running buffer is typically 1x TBE.

-

Visualization: After electrophoresis, the gel is stained with a fluorescent DNA stain (e.g., SYBR Green I) and imaged using a gel documentation system. A shift in the migration of the DNA band to a higher molecular weight indicates the formation of a DNA-ligand complex.

Circular Dichroism (CD) Spectroscopy and CD Melting

CD spectroscopy is used to determine the topology of the G-quadruplex DNA and to observe conformational changes upon ligand binding. CD melting experiments are performed to assess the thermal stability of the G-quadruplex with and without the ligand.

Protocol Details:

-

Sample Preparation: A solution of the telomeric oligonucleotide (typically 2-5 µM) is prepared in a buffer such as 10 mM Tris-HCl (pH 7.5) containing 100 mM KCl. For binding studies, a stoichiometric amount of L2H2-6OTD is added. The samples are placed in a quartz cuvette with a specific path length (e.g., 1 cm).

-

CD Spectra Acquisition: CD spectra are recorded on a spectropolarimeter. The wavelength is scanned from approximately 320 nm to 220 nm at a constant temperature (e.g., 25°C). The spectrum of L2H2-6OTD binding to telomeric DNA typically shows a positive peak around 295 nm, which is characteristic of an antiparallel G-quadruplex structure.

-

CD Melting: The thermal stability is determined by monitoring the change in the CD signal at 295 nm as the temperature is increased at a controlled rate (e.g., 1°C/min) from a low temperature (e.g., 20°C) to a high temperature (e.g., 95°C). The melting temperature (Tm) is the temperature at which 50% of the G-quadruplex structure is unfolded. The increase in Tm in the presence of L2H2-6OTD (ΔTm) is a measure of the ligand's stabilizing effect.

Telomerase Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity and its inhibition by compounds like L2H2-6OTD.

Protocol Details:

-

Cell Lysate Preparation: A cell extract containing active telomerase is prepared from a cancer cell line (e.g., HeLa cells) using a suitable lysis buffer (e.g., CHAPS lysis buffer). The protein concentration of the lysate is determined.

-

Telomerase Extension: The cell lysate is incubated with a reaction mixture containing a non-telomeric forward primer (TS primer), dNTPs, and varying concentrations of L2H2-6OTD. This reaction is typically carried out at 30°C for 30 minutes, allowing telomerase to add TTAGGG repeats to the 3' end of the TS primer.

-

PCR Amplification: The telomerase extension products are then amplified by PCR using the TS primer and a reverse primer (ACX). An internal PCR control is often included to check for PCR inhibition.

-

Detection and Analysis: The PCR products are resolved on a polyacrylamide gel. Active telomerase will produce a characteristic ladder of bands with 6 base pair increments. The intensity of these bands is quantified to determine the level of telomerase activity. The concentration of L2H2-6OTD that inhibits 50% of the telomerase activity (IC50) is calculated from a dose-response curve.

Conclusion

L2H2-6OTD and its dimeric derivative are potent and specific stabilizers of the anti-parallel G-quadruplex structure in human telomeric DNA. This interaction effectively inhibits telomerase activity at nanomolar concentrations, highlighting its potential as a promising strategy for the development of targeted anti-cancer therapies. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of this and similar G-quadruplex-interacting compounds.

References

Early Research on L2H2-6OTD Series Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early research and development of the L2H2-6OTD series of compounds. These macrocyclic hexaoxazole derivatives have emerged as potent G-quadruplex stabilizing ligands with significant potential in anticancer therapy. This document outlines their mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes critical pathways and workflows.

Introduction to L2H2-6OTD Compounds

The L2H2-6OTD series of compounds are synthetic derivatives of telomestatin, a natural product isolated from Streptomyces anulatus.[1] Structurally, they are characterized by a macrocyclic core of six oxazole rings. A notable derivative, L2H2-6OTD, incorporates two alkylamine side chains, which enhances its solubility and affinity for G-quadruplex (G4) DNA structures.[2] These compounds have garnered significant interest due to their ability to bind to and stabilize G4s, which are non-canonical DNA and RNA structures found in telomeres and the promoter regions of oncogenes.[2][3]

Mechanism of Action: G-Quadruplex Stabilization

The primary mechanism of action for L2H2-6OTD and its analogs is the stabilization of G-quadruplex structures. G4s are four-stranded nucleic acid structures formed in guanine-rich sequences. In normal cellular processes, the formation and resolution of G4s are tightly regulated. However, in cancer cells, the stabilization of G4s by ligands like L2H2-6OTD can disrupt critical cellular functions.

-

Telomerase Inhibition: By stabilizing the G4 structure in the DNA of telomeres, L2H2-6OTD inhibits the activity of telomerase, an enzyme that is overexpressed in the majority of cancer cells and is essential for maintaining telomere length and enabling cellular immortality.[1][4][5][6]

-

Oncogene Transcription Downregulation: G4 structures are also prevalent in the promoter regions of several key oncogenes, including c-MYC and hTERT.[2] L2H2-6OTD can stabilize these G4s, thereby acting as a transcriptional repressor of these genes, leading to reduced cancer cell proliferation.[2]

-

Induction of DNA Damage and Apoptosis: The stabilization of G4 structures can interfere with DNA replication and repair, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis in cancer cells.[7][8]

References

- 1. Evaluation of the Interaction between Long Telomeric DNA and Macrocyclic Hexaoxazole (6OTD) Dimer of a G-quadruplex Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Major Achievements in the Design of Quadruplex-Interactive Small Molecules [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. L2H2-6OTD|CAS 1016263-75-4|DC Chemicals [dcchemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

L2H2-6OTD intermediate-2 experimental protocol

Application Notes: L2H2-6OTD intermediate-2

Topic: this compound Experimental Protocol Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a synthetic macrocyclic hexaoxazole and an analogue of telomestatin.[1][2][3] It functions as a G-quadruplex (G4) ligand, which are structures that can form in guanine-rich regions of nucleic acids, particularly in human telomeres.[1][2][4] The primary mechanism of action for L2H2-6OTD involves binding to and stabilizing these G4 structures. This stabilization effectively inhibits the activity of telomerase, an enzyme critical for maintaining telomere length and overexpressed in many cancer cells.[4][5] Due to its potent telomerase inhibitory activity, L2H2-6OTD and its derivatives are considered promising candidates for anticancer drug development.[1] The "intermediate-2" designation indicates its role as a precursor in the synthesis of other molecules, such as antibody-drug conjugates (ADCs) or dimerized G4 ligands.[5][6]

Signaling Pathway and Mechanism of Action

L2H2-6OTD exerts its biological effect by physically interacting with the G-quadruplex structure of telomeric DNA. By binding to the G4 structure, it prevents the telomerase enzyme from accessing and elongating the telomeres. This leads to progressive telomere shortening with each cell division, ultimately triggering cellular senescence or apoptosis in cancer cells. The dimer form of L2H2-6OTD has been shown to be even more effective at stabilizing these structures.[4][5]

Quantitative Data

The telomerase inhibitory activity of L2H2-6OTD and its dimerized form has been quantified using Telomerase Repeat Amplification Protocol (TRAP) assays. The half-maximal inhibitory concentration (IC₅₀) values demonstrate the high potency of these compounds, with the dimer showing superior activity.

| Compound | Target | Assay | IC₅₀ Value | Reference |

| L2H2-6OTD (monomer) | Telomerase | TRAP Assay | 15 nM | [5] |

| L2H2-6OTD-dimer | Telomerase | TRAP Assay | 7.5 nM | [4][5] |

| L2H2-6M(2)OTD (analogue) | Telomerase | TRAP Assay | 20 nM | [1][2] |

Experimental Protocols

Telomerase Repeat Amplification Protocol (TRAP) Assay

This assay is used to measure the telomerase inhibitory activity of compounds in a cell-free system.

Objective: To determine the IC₅₀ value of L2H2-6OTD.

Materials:

-

PC3 cell lysate (as a source of telomerase)

-

L2H2-6OTD (monomer or dimer) at various concentrations

-

TRAP assay kit (containing primers, dNTPs, Taq polymerase)

-

PCR thermocycler

-

Gel electrophoresis equipment and DNA stain (e.g., SYBR Green)

Procedure:

-

Prepare serial dilutions of L2H2-6OTD in the appropriate buffer.

-

In PCR tubes, mix the PC3 cell lysate with the various concentrations of the L2H2-6OTD compound. Include a no-inhibitor control and a heat-inactivated lysate control.

-

Incubate the mixture to allow the compound to interact with the telomerase enzyme.

-

Add the TRAP assay reaction mix, which includes a substrate primer that telomerase can extend.

-

Perform the telomerase extension step according to the kit's recommended temperature and time.

-

Carry out PCR amplification of the telomerase-extended products.

-

Analyze the PCR products using polyacrylamide gel electrophoresis (PAGE). The presence of a ladder of bands indicates telomerase activity.

-

Quantify the intensity of the bands to determine the level of telomerase activity at each compound concentration.

-

Calculate the IC₅₀ value, which is the concentration of L2H2-6OTD that reduces telomerase activity by 50%.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to evaluate the interaction of L2H2-6OTD with telomeric DNA and its ability to induce or stabilize a G-quadruplex structure.[5]

Objective: To confirm that L2H2-6OTD induces an anti-parallel G-quadruplex topology in telomeric DNA.

Materials:

-

Oligonucleotides representing human telomeric DNA sequences (e.g., telo24: (TTAGGG)₄).[5]

-

L2H2-6OTD compound.

-

CD Spectropolarimeter.

-

Quartz cuvettes.

-

Potassium-containing buffer (to facilitate G4 formation).

Procedure:

-

Anneal the telomeric DNA oligonucleotide in the potassium-containing buffer to form a baseline G4 structure.

-

Record the CD spectrum of the DNA alone. The spectral shape will indicate the initial G4 topology.

-

Perform a CD titration by adding increasing concentrations of L2H2-6OTD to the DNA solution.

-

Record a CD spectrum after each addition and equilibration.

-

Observe changes in the CD spectrum. A shift towards a positive peak around 295 nm and a negative peak around 260 nm is characteristic of an anti-parallel G4 structure.[5]

-

For melting experiments, monitor the CD signal at a characteristic wavelength while slowly increasing the temperature to determine the melting temperature (Tm). An increase in Tm in the presence of L2H2-6OTD indicates stabilization of the G4 structure.[5]

Electrophoresis Mobility Shift Assay (EMSA)

EMSA is used to visually confirm the binding of L2H2-6OTD to telomeric DNA.[5]

Objective: To demonstrate the formation of a complex between L2H2-6OTD and telomeric DNA.

Materials:

-

Radiolabeled or fluorescently labeled telomeric DNA oligonucleotides.

-

L2H2-6OTD compound.

-

Native polyacrylamide gel.

-

Electrophoresis apparatus and buffer.

-

Imaging system (autoradiography or fluorescence scanner).

Procedure:

-

Incubate the labeled DNA probe with increasing concentrations of L2H2-6OTD in a binding buffer.

-

Include a control lane with DNA only.

-

Load the samples onto a native polyacrylamide gel.

-

Run the electrophoresis at a constant voltage. The native conditions preserve the DNA-ligand complexes.

-

Visualize the gel using the appropriate imaging system.

-

A "shift" in the mobility of the DNA band (it will migrate slower) in the presence of L2H2-6OTD indicates the formation of a DNA-ligand complex. The intensity of the shifted band will increase with higher concentrations of the compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of the interaction between long telomeric DNA and macrocyclic hexaoxazole (6OTD) dimer of a G-quadruplex ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of the Interaction between Long Telomeric DNA and Macrocyclic Hexaoxazole (6OTD) Dimer of a G-quadruplex Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for L2H2-6OTD in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

L2H2-6OTD is a potent macrocyclic hexaoxazole compound that functions as a G-quadruplex (G4) ligand and telomerase inhibitor.[1][2][3] In the context of cancer biology, telomerase is overexpressed in the vast majority of tumor cells, playing a critical role in cellular immortalization by maintaining telomere length.[1][4] By stabilizing the G-quadruplex structures within the G-rich telomeric DNA, L2H2-6OTD effectively blocks telomerase activity.[1][2] This inhibition leads to progressive telomere shortening, which in turn can induce cellular senescence and apoptosis in cancer cells, making L2H2-6OTD and its derivatives promising candidates for anticancer drug development.[1][3]

These application notes provide detailed protocols for the utilization of L2H2-6OTD in a cell culture setting to investigate its biological effects.

Mechanism of Action

L2H2-6OTD selectively binds to and stabilizes G-quadruplex structures, which are four-stranded secondary structures that can form in guanine-rich nucleic acid sequences. Telomeric DNA, with its repetitive TTAGGG sequence, is a prime location for the formation of these structures. The stabilization of the G-quadruplex at the 3' G-tail of telomeres by L2H2-6OTD physically obstructs the binding of the telomerase enzyme, thereby inhibiting the addition of telomeric repeats.[1][4] This leads to telomere shortening with each cell division, ultimately triggering a DNA damage response and inducing cell cycle arrest or apoptosis.

Quantitative Data

The following table summarizes the reported inhibitory activity of L2H2-6OTD and its dimer against telomerase.

| Compound | Target | Assay | IC50 Value | Reference |

| L2H2-6OTD (monomer) | Telomerase | TRAP Assay | 15 nM | [1][5] |

| L2H2-6OTD-dimer | Telomerase | TRAP Assay | 7.5 nM | [1][2] |

Experimental Protocols

Preparation of L2H2-6OTD Stock Solution

A critical first step for in vitro studies is the proper solubilization and storage of L2H2-6OTD to ensure its stability and activity.

-

Reconstitution: L2H2-6OTD is typically supplied as a powder. To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the compound in a suitable solvent such as DMSO.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (weeks) and at -80°C for long-term storage (months).

Cell Line Selection

The choice of cell line is crucial for studying the effects of a telomerase inhibitor.

-

Recommended: Cancer cell lines with high telomerase activity are ideal (e.g., HeLa, A549, MCF-7, PC3).

-

Control: A non-cancerous cell line with low or no telomerase activity (e.g., primary fibroblasts like IMR-90) or telomerase-negative cancer cell lines that utilize the Alternative Lengthening of Telomeres (ALT) pathway (e.g., U2OS) can be used as negative controls.

Determination of Optimal Working Concentration (Dose-Response Assay)

To determine the cytotoxic or cytostatic effects of L2H2-6OTD on a specific cell line, a dose-response assay is recommended.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of L2H2-6OTD in cell culture medium. The concentration range should be wide enough to capture a full dose-response curve (e.g., from 1 nM to 100 µM). Replace the medium in the wells with the medium containing the different concentrations of L2H2-6OTD. Include a vehicle control (medium with the same concentration of DMSO as the highest L2H2-6OTD concentration).

-

Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

-

Viability Assessment: Assess cell viability using a suitable method, such as the MTT, XTT, or PrestoBlue assay.

-

Data Analysis: Plot the cell viability against the logarithm of the L2H2-6OTD concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Assessment of Cellular Senescence

Prolonged treatment with a telomerase inhibitor is expected to induce cellular senescence.

-

Long-Term Culture: Culture the selected cancer cell line in the presence of a sub-lethal concentration of L2H2-6OTD (e.g., around the IC25 or IC50 value) for an extended period (e.g., several weeks). Passage the cells as needed.

-

Senescence-Associated β-Galactosidase (SA-β-gal) Staining: After the long-term treatment, fix the cells and perform SA-β-gal staining. Senescent cells will stain blue.

-

Microscopy: Quantify the percentage of blue-stained (senescent) cells using a microscope.

Analysis of Apoptosis

L2H2-6OTD may also induce apoptosis in cancer cells.

-

Treatment: Treat cells with L2H2-6OTD at concentrations around the IC50 value for 24-72 hours.

-

Apoptosis Assay: Use an apoptosis detection kit, such as an Annexin V/Propidium Iodide (PI) staining kit, followed by flow cytometry analysis.

-

Annexin V-positive/PI-negative cells: Early apoptotic cells.

-

Annexin V-positive/PI-positive cells: Late apoptotic/necrotic cells.

-

-

Caspase Activity Assay: Alternatively, measure the activity of caspases (e.g., caspase-3/7) using a luminometric or fluorometric assay.

Drug Development Considerations

L2H2-6OTD and its analogs represent a targeted approach to cancer therapy. For drug development professionals, key considerations include:

-

Pharmacokinetics and Pharmacodynamics: In vivo studies are necessary to determine the absorption, distribution, metabolism, and excretion (ADME) properties of L2H2-6OTD, as well as its efficacy and safety profile.

-

Combination Therapies: The potential for synergistic effects when combining L2H2-6OTD with other anticancer agents (e.g., DNA damaging agents) should be explored.

-

Biomarker Development: Identifying biomarkers to predict which tumors will be most sensitive to L2H2-6OTD treatment will be crucial for patient stratification in clinical trials. Telomerase activity levels in tumors could be a primary biomarker.

References

- 1. Evaluation of the Interaction between Long Telomeric DNA and Macrocyclic Hexaoxazole (6OTD) Dimer of a G-quadruplex Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of the interaction between long telomeric DNA and macrocyclic hexaoxazole (6OTD) dimer of a G-quadruplex ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of the Interaction between Long Telomeric DNA and Macrocyclic Hexaoxazole (6OTD) Dimer of a G-quadruplex Lig… [ouci.dntb.gov.ua]

- 5. L2H2-6OTD intermediate-3_TargetMol [targetmol.com]

Application Notes and Protocols: L2H2-6OTD Compounds in Telomerase Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telomerase, a reverse transcriptase that maintains the length of telomeres at the ends of chromosomes, is a critical enzyme in cellular immortalization and is over-expressed in approximately 85-90% of cancer cells.[1][2][3] Its role in enabling replicative immortality makes it a prime target for anti-cancer drug development.[1] One promising strategy for telomerase inhibition is the stabilization of G-quadruplex (G4) structures in the G-rich single-stranded 3' overhang of telomeric DNA. The formation of these G4 structures physically obstructs telomerase from binding and extending the telomere, leading to cellular senescence and apoptosis.[4]

L2H2-6OTD and its derivatives are potent G-quadruplex ligands that have demonstrated significant telomerase inhibitory activity. Specifically, the macrocyclic hexaoxazole dimer, referred to as L2H2-6OTD-dimer, has shown superior efficacy in stabilizing long telomeric DNA and inhibiting telomerase compared to its monomeric form.[4] These compounds induce and stabilize an anti-parallel G4 conformation within the telomeric repeats.[4]

This document provides detailed protocols for assessing the telomerase inhibitory activity of L2H2-6OTD compounds using the Telomeric Repeat Amplification Protocol (TRAP) assay, a highly sensitive and widely used method for measuring telomerase activity.[2][5][6][7]

Mechanism of Action: L2H2-6OTD as a Telomerase Inhibitor

L2H2-6OTD compounds function by binding to and stabilizing G-quadruplex structures within the telomeric DNA. This mechanism is depicted in the following pathway:

References

- 1. Assays for Detection of Telomerase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Non-Radioactive Assay Methods for the Assessment of Telomerase Activity and Telomere Length - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Integrated evaluation of telomerase activation and telomere maintenance across cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of the Interaction between Long Telomeric DNA and Macrocyclic Hexaoxazole (6OTD) Dimer of a G-quadruplex Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. mdpi.com [mdpi.com]

- 7. Measuring telomerase activity using TRAP assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Binding Secrets of L2H2-6OTD: Advanced Techniques for Studying DNA Interaction

For Immediate Release

[City, State] – [Date] – For researchers, scientists, and drug development professionals vested in the exploration of G-quadruplex (G4) DNA binders, a comprehensive guide to studying the interaction of the promising ligand L2H2-6OTD with its target has been developed. These detailed application notes and protocols provide a robust framework for characterizing the binding affinity and specificity of this and similar small molecules, paving the way for advancements in anticancer and other therapeutic strategies.

L2H2-6OTD, a macrocyclic hexaoxazole, has emerged as a potent G4 ligand, demonstrating significant potential in telomerase inhibition. Understanding the precise mechanisms of its interaction with G4 DNA is paramount for its development as a therapeutic agent. This document outlines three key biophysical techniques for in-depth analysis of L2H2-6OTD-DNA binding: Electrophoretic Mobility Shift Assay (EMSA), DNA Pulldown Assay, and Surface Plasmon Resonance (SPR).

Quantitative Data Summary

To facilitate a clear comparison of the binding characteristics of L2H2-6OTD and its related compounds, the following table summarizes key quantitative data gathered from various studies.

| Compound | Technique | Target DNA | Parameter | Value | Reference |

| L2H2-6OTD Dimer | TRAP Assay | Telomeric G-quadruplex | IC50 | 7.5 nM | [1] |

| L2H2-6OTD Monomer | TRAP Assay | Telomeric G-quadruplex | IC50 | 15 nM | [1] |

| Telomestatin | Not Specified | Telomeric G-quadruplex | Kd | ~30 nM | [2] |

Application Note 1: Electrophoretic Mobility Shift Assay (EMSA)

Introduction: Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay, is a fundamental technique to qualitatively and quantitatively assess the binding of a ligand, such as L2H2-6OTD, to a specific DNA sequence.[3][4][5] The principle lies in the reduced electrophoretic mobility of a DNA-ligand complex through a non-denaturing polyacrylamide gel compared to the free, unbound DNA.[6] This mobility shift provides direct evidence of a binding event.

Experimental Workflow:

Caption: Workflow for EMSA to study L2H2-6OTD and G4 DNA binding.

Protocol: EMSA for L2H2-6OTD and G-quadruplex DNA

-

Preparation of G-quadruplex DNA:

-

Synthesize or purchase a single-stranded oligonucleotide containing the G-quadruplex forming sequence (e.g., the human telomeric repeat 5'-d(TTAGGG)4-3').

-

To facilitate detection, label the 5' end of the oligonucleotide with a fluorescent dye (e.g., FAM or Cy5).

-

To induce G-quadruplex formation, anneal the oligonucleotide by heating to 95°C for 5 minutes in a buffer containing a stabilizing cation (e.g., 100 mM KCl), followed by slow cooling to room temperature.[3][4]

-

-

Binding Reaction:

-

In a series of microcentrifuge tubes, prepare binding reactions containing a fixed concentration of the fluorescently labeled G4 DNA (e.g., 10-50 nM) and varying concentrations of L2H2-6OTD (e.g., from nanomolar to micromolar range).

-

The binding buffer should be optimized but a typical buffer consists of 20 mM Tris-HCl (pH 7.5), 100 mM KCl, 1 mM EDTA, and 5% glycerol.

-

Include a control reaction with no L2H2-6OTD.

-

Incubate the reactions at room temperature for 30-60 minutes to allow binding to reach equilibrium.

-

-

Native Polyacrylamide Gel Electrophoresis (PAGE):

-

Prepare a native polyacrylamide gel (e.g., 8-12%) in a buffer compatible with the binding reaction (e.g., 0.5x TBE).

-

Load the binding reactions into the wells of the gel.

-

Run the electrophoresis at a constant voltage (e.g., 100-150V) at 4°C to minimize heat-induced dissociation of the complex.

-

-

Detection and Analysis:

-

Visualize the DNA bands using a gel imager capable of detecting the fluorescent label.

-

The unbound G4 DNA will migrate faster, appearing as a lower band, while the L2H2-6OTD-G4 DNA complex will migrate slower, resulting in an upper, "shifted" band.

-

The intensity of the shifted band will increase with increasing concentrations of L2H2-6OTD.

-

For quantitative analysis, the fraction of bound DNA at each ligand concentration can be determined by densitometry. The dissociation constant (Kd) can then be calculated by fitting the data to a binding isotherm.[6]

-

Application Note 2: DNA Pulldown Assay

Introduction: The DNA pulldown assay is a powerful technique for isolating and identifying molecules that bind to a specific DNA sequence.[7][8][9] In the context of L2H2-6OTD, this method can be adapted to confirm its interaction with G4 DNA and to potentially screen for other interacting partners in a complex mixture. The assay utilizes a biotinylated G4 DNA probe that is immobilized on streptavidin-coated beads.

Experimental Workflow:

Caption: Workflow for DNA pulldown assay to study L2H2-6OTD and G4 DNA binding.

Protocol: DNA Pulldown for L2H2-6OTD and G-quadruplex DNA

-

Preparation of Biotinylated G-quadruplex DNA Probe:

-

Synthesize or purchase a 5'-biotinylated oligonucleotide with the desired G4-forming sequence.

-

Anneal the oligonucleotide to form the G4 structure as described in the EMSA protocol.

-

-

Immobilization of DNA Probe:

-

Wash streptavidin-coated magnetic beads with a suitable binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM KCl, 1 mM EDTA, 0.1% Tween-20).

-

Incubate the washed beads with the biotinylated G4 DNA probe for 1-2 hours at room temperature with gentle rotation to allow for efficient immobilization.

-

After incubation, wash the beads several times to remove any unbound DNA.

-

-

Binding of L2H2-6OTD:

-

Resuspend the DNA-immobilized beads in the binding buffer.

-

Add L2H2-6OTD at the desired concentration and incubate for 1-2 hours at room temperature with gentle rotation.

-

Include a control with beads only (no DNA) and/or beads with a non-G4 forming DNA sequence to assess non-specific binding.

-

-

Washing and Elution:

-

After incubation, wash the beads extensively with the binding buffer to remove unbound L2H2-6OTD.

-

Elute the bound L2H2-6OTD from the DNA. This can be achieved by various methods, such as heating, using a high salt buffer, or a denaturing agent, depending on the downstream analysis.

-

-

Analysis of Bound Ligand:

-

The eluted fraction can be analyzed by methods such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to confirm the presence and quantity of L2H2-6OTD.

-

Application Note 3: Surface Plasmon Resonance (SPR)

Introduction: Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[10][11][12] It provides quantitative information on binding kinetics (association and dissociation rates) and affinity (dissociation constant, Kd).[13][14] For studying the L2H2-6OTD-G4 DNA interaction, a biotinylated G4 DNA is typically immobilized on a streptavidin-coated sensor chip. The binding of L2H2-6OTD is then detected as a change in the refractive index at the sensor surface.

Experimental Workflow:

Caption: Workflow for SPR analysis of L2H2-6OTD and G4 DNA interaction.

Protocol: SPR Analysis of L2H2-6OTD and G-quadruplex DNA

-

Sensor Chip Preparation and DNA Immobilization:

-

Use a streptavidin-coated sensor chip.

-

Prepare the biotinylated G4 DNA by annealing as previously described.

-

Immobilize the G4 DNA onto the sensor chip surface by injecting a solution of the DNA over the chip until the desired immobilization level is reached. A reference flow cell should be prepared without DNA to subtract non-specific binding.

-

-

Binding Analysis:

-

Prepare a series of L2H2-6OTD solutions in a suitable running buffer (e.g., HBS-EP buffer supplemented with KCl).

-

Inject the L2H2-6OTD solutions over the sensor chip at a constant flow rate.

-

Monitor the association phase, where the SPR signal increases as L2H2-6OTD binds to the immobilized G4 DNA.

-

Following the association phase, switch to flowing only the running buffer over the chip to monitor the dissociation phase, where the SPR signal decreases as L2H2-6OTD dissociates from the DNA.

-

-

Data Analysis:

-

The resulting sensorgrams (plots of SPR response versus time) are corrected for non-specific binding by subtracting the signal from the reference flow cell.

-

The association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka) are determined by fitting the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

-

By employing these detailed protocols, researchers can gain a comprehensive understanding of the binding characteristics of L2H2-6OTD with G-quadruplex DNA, a critical step in the rational design and development of novel G4-targeted therapeutics.

References

- 1. Evaluation of the Interaction between Long Telomeric DNA and Macrocyclic Hexaoxazole (6OTD) Dimer of a G-quadruplex Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bioorganic-chemistry.com [bioorganic-chemistry.com]

- 3. Electrophoretic Mobility Shift Assay and Dimethyl Sulfate Footprinting for Characterization of G-Quadruplexes and G-Quadruplex-Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemical Techniques for the Characterization of G-Quadruplex Structures: EMSA, DMS Footprinting, and DNA Polymerase Stop Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electrophoretic Mobility Shift Assay and Dimethyl Sulfate Footprinting for Characterization of G-Quadruplexes and G-Quadruplex-Protein Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gel-based Analysis of Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small-molecule affinity capture of DNA/RNA quadruplexes and their identification in vitro and in vivo through the G4RP protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Small-molecule affinity capture of DNA/RNA quadruplexes and their identification in vitro and in vivo through the G4RP protocol | Semantic Scholar [semanticscholar.org]

- 9. Small-molecule affinity capture of DNA/RNA quadruplexes and their identification in vitro and in vivo through the G4RP protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative Analysis of Small Molecule–Nucleic Acid Interactions with a Biosensor Surface and Surface Plasmon Resonance Detection | Springer Nature Experiments [experiments.springernature.com]

- 11. Quantitative Analysis of Small Molecule–Nucleic Acid Interactions With a Biosensor Surface and Surface Plasmon Resonance Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. bio-rad.com [bio-rad.com]

- 14. news-medical.net [news-medical.net]

Application Notes and Protocols for the Synthesis and Purification of L2H2-6OTD Intermediate-2

Introduction

L2H2-6OTD is a macrocyclic hexaoxazole derivative of telomestatin, recognized for its potent activity as a G-quadruplex ligand.[1][2][3] These ligands are of significant interest in cancer research due to their ability to stabilize G-quadruplex structures in telomeric DNA, leading to the inhibition of telomerase, an enzyme overexpressed in the majority of cancer cells.[1][4] The synthesis of L2H2-6OTD and its analogs is a complex process involving multiple steps. This document provides a detailed protocol for the synthesis and purification of "L2H2-6OTD intermediate-2," a key precursor in the formation of the L2H2-6OTD macrocycle. This intermediate is a protected diamine compound, which serves as a foundational building block for the final macrocyclic structure. The protocols outlined below are intended for researchers, scientists, and drug development professionals working on the synthesis of G-quadruplex ligands and related anticancer agents.

Target Molecule Profile: this compound

| Parameter | Value |

| IUPAC Name | (S)-tert-butyl (1-amino-6-(((2-nitrophenyl)sulfonyl)amino)-1-oxohexan-2-yl)carbamate |

| Molecular Formula | C17H26N4O7S |

| Molecular Weight | 430.47 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in Methanol, Dichloromethane, Ethyl Acetate |

| Purity (Target) | >98% (by HPLC) |

Experimental Protocols

Synthesis of this compound

This protocol details the synthesis of this compound from a selectively protected diamine precursor, referred to here as "Diamine Precursor-1". The synthesis involves the protection of a primary amine with a 2-nitrobenzenesulfonyl (Ns) group.

Materials and Reagents:

-

Diamine Precursor-1 ((S)-2,6-diaminohexanoic acid derivative with one amine protected)

-

2-Nitrobenzenesulfonyl chloride (NsCl)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography (230-400 mesh)

Instrumentation:

-

Magnetic stirrer with stirring bar

-

Round-bottom flasks

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

High-performance liquid chromatography (HPLC) system

-

Nuclear magnetic resonance (NMR) spectrometer

-

Mass spectrometer (MS)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve Diamine Precursor-1 (1.0 eq) in anhydrous dichloromethane (DCM, 100 mL). Cool the solution to 0 °C in an ice bath with gentle stirring.

-

Addition of Reagents: Add triethylamine (TEA, 2.2 eq) to the solution, followed by the slow, portion-wise addition of 2-nitrobenzenesulfonyl chloride (NsCl, 1.1 eq) over 15 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane. The disappearance of the starting material and the appearance of a new, less polar spot indicates the progression of the reaction.

-

Work-up: Upon completion, quench the reaction by adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO3). Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification of this compound

The crude product is purified by flash column chromatography on silica gel.

Procedure:

-

Column Preparation: Prepare a silica gel column using a slurry of silica gel in a solvent system of 2% methanol in dichloromethane.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica-adsorbed product onto the top of the prepared column.

-

Elution: Elute the column with a gradient of 0-5% methanol in dichloromethane.

-

Fraction Collection: Collect fractions based on TLC analysis.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white to off-white solid.

Quantitative Data Summary

| Experiment | Starting Material (Diamine Precursor-1) | Product (this compound) | Yield (%) | Purity (HPLC) |

| Run 1 | 5.00 g | 6.89 g | 75 | 98.5% |

| Run 2 | 5.00 g | 7.12 g | 77 | 99.1% |

| Run 3 | 10.00 g | 14.01 g | 76 | 98.8% |

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Signaling Pathway Context

L2H2-6OTD and its derivatives are designed to interact with and stabilize G-quadruplex structures in telomeres. This stabilization inhibits the activity of telomerase, an enzyme crucial for the immortalization of cancer cells. The diagram below shows the logical relationship of this mechanism of action.

Caption: Mechanism of action of L2H2-6OTD via G-quadruplex stabilization.

Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. The synthesis of L2H2-6OTD and its intermediates may be subject to intellectual property rights.

References

- 1. Evaluation of the Interaction between Long Telomeric DNA and Macrocyclic Hexaoxazole (6OTD) Dimer of a G-quadruplex Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of the interaction between long telomeric DNA and macrocyclic hexaoxazole (6OTD) dimer of a G-quadruplex ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of the Interaction between Long Telomeric DNA and Macrocyclic Hexaoxazole (6OTD) Dimer of a G-quadruplex Lig… [ouci.dntb.gov.ua]

Application Notes and Protocols for L2H2-6OTD in Drug Discovery Screening

Introduction

L2H2-6OTD is a macrocyclic hexaoxazole derivative that functions as a G-quadruplex (G4) ligand.[1][2] G-quadruplexes are secondary structures found in guanine-rich nucleic acid sequences, and they are implicated in various cellular processes, including the regulation of gene expression and the maintenance of telomere integrity. The stabilization of G4 structures, particularly in telomeres and oncogene promoters, has emerged as a promising strategy for cancer therapy. L2H2-6OTD and its derivatives, such as the L2H2-6OTD-dimer, are potent stabilizers of telomeric G-quadruplexes and inhibitors of telomerase, making them valuable tools for drug discovery and cancer research.[1][3][4] These notes provide detailed protocols for utilizing L2H2-6OTD in drug discovery screening workflows.

Mechanism of Action

L2H2-6OTD interacts with telomeric DNA, which is characterized by repeating (TTAGGG) sequences.[1][4] It preferentially binds to and stabilizes the G-quadruplex structures that can form within these repeats. Specifically, L2H2-6OTD induces and stabilizes an anti-parallel G4 conformation.[1][4] This stabilization at the telomeres interferes with the activity of telomerase, an enzyme crucial for maintaining telomere length in cancer cells. By inhibiting telomerase, L2H2-6OTD can trigger cellular senescence or apoptosis in cancer cells, highlighting its therapeutic potential. The dimeric form of L2H2-6OTD has been shown to be even more effective at stabilizing long telomeric DNA and inhibiting telomerase.[1][3][4]

Caption: Signaling pathway of L2H2-6OTD action on telomeric DNA and telomerase.

Quantitative Data

The inhibitory activity of L2H2-6OTD and its dimer against telomerase has been quantified, providing key metrics for its efficacy.

| Compound | Target | Assay | IC50 |

| L2H2-6OTD-dimer | Telomerase | TRAP Assay | 7.5 nM[1][3][4] |

| L2H2-6OTD (monomer) | Telomerase | TRAP Assay | > 7.5 nM |

Experimental Protocols

Here are detailed protocols for key experiments to evaluate the activity of L2H2-6OTD and similar G4 ligands.

Protocol 1: Telomerase Repeat Amplification Protocol (TRAP) Assay

This assay measures the inhibitory effect of a compound on telomerase activity.

Materials:

-

TRAPeze® XL Telomerase Detection Kit or similar

-

Test compound (L2H2-6OTD)

-

Cell extract containing telomerase

-

PCR thermocycler

-

Fluorescence plate reader

Procedure:

-

Prepare Cell Lysate: Prepare a cell extract from a telomerase-positive cell line.

-

Set up Reactions: In a 96-well plate, prepare the following reaction mixtures:

-

Negative Control: No cell extract.

-

Positive Control: Cell extract with no inhibitor.

-

Test Sample: Cell extract with varying concentrations of L2H2-6OTD.

-

-

Telomerase Reaction: Incubate the plate to allow telomerase to add telomeric repeats to a substrate oligonucleotide.

-

PCR Amplification: Amplify the telomerase extension products via PCR using fluorescently labeled primers provided in the kit.

-

Data Acquisition: Measure the fluorescence intensity using a fluorescence plate reader.

-

Analysis: Calculate the percent inhibition of telomerase activity for each L2H2-6OTD concentration relative to the positive control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Protocol 2: Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to study the binding of L2H2-6OTD to telomeric DNA.

Materials:

-

Oligonucleotides: Telomeric DNA sequence (e.g., telo24: 5'-(TTAGGG)4-3')

-

L2H2-6OTD

-

Binding buffer (e.g., Tris-HCl, KCl, MgCl2)

-

Native polyacrylamide gel

-

Gel electrophoresis apparatus

-

DNA staining agent (e.g., SYBR Green)

-

Gel imaging system

Procedure:

-

Prepare DNA: Anneal the telomeric oligonucleotide to form G-quadruplex structures.

-